GX-629 -

GX-629

Catalog Number: EVT-1534852
CAS Number:
Molecular Formula: C23H20BrN7O3S2
Molecular Weight: 586.483
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GX-629 is an analog, antagonist of voltage-gated sodium 1.7 (Nav1.7) channels.
Overview

GX-629 is a small-molecule compound that has garnered attention due to its role as an isoform-selective antagonist of the voltage-gated sodium channel Nav1.7, which is critically involved in pain perception. This compound is part of a broader class of aryl sulfonamide compounds that target specific sodium channels, making it a subject of interest in pain management research and drug development.

Source and Classification

GX-629 is classified as an aryl sulfonamide, a category of compounds known for their diverse biological activities, particularly in modulating ion channels. It has been studied alongside other related compounds such as GX-936 and GX-674, focusing on their structural and functional properties in relation to the Nav1.7 channel .

Synthesis Analysis

Methods and Technical Details

The synthesis of GX-629 involves several key steps typical for aryl sulfonamide derivatives. While specific synthetic routes are not detailed in the available literature, the general approach includes:

  1. Formation of Aryl Sulfonamide Linkages: This typically involves the reaction between an aryl amine and a sulfonyl chloride under controlled conditions to ensure selectivity and yield.
  2. Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate the target compound.
  3. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of GX-629.

These methods ensure that the final product possesses the desired pharmacological properties for interaction with the Nav1.7 channel .

Molecular Structure Analysis

Structure and Data

The molecular structure of GX-629 has been elucidated through crystallographic studies, revealing its binding interactions within the Nav1.7 voltage-sensing domain. Key features include:

  • Aryl Group: Provides specificity for binding to the sodium channel.
  • Sulfonamide Moiety: Essential for interaction with the receptor site, facilitating inhibition.

Crystallographic data indicates that GX-629 forms hydrogen bonds and ionic interactions with specific residues in the Nav1.7 channel, contributing to its selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

GX-629 primarily functions through competitive inhibition of the Nav1.7 channel. The mechanism involves:

  1. Binding to the Voltage-Sensing Domain: This prevents normal ion flow through the channel.
  2. Inhibition of Action Potentials: By blocking sodium influx, GX-629 effectively reduces neuronal excitability associated with pain signaling.

The reactions are characterized by their isoform selectivity, which minimizes off-target effects that are common with less selective sodium channel blockers .

Mechanism of Action

Process and Data

The mechanism by which GX-629 exerts its effects involves several steps:

  1. Channel Binding: Upon administration, GX-629 binds to the Nav1.7 channel's voltage-sensing domain.
  2. Conformational Change: This binding induces a conformational change that stabilizes the closed state of the channel.
  3. Inhibition of Sodium Conductance: As a result, there is a significant decrease in sodium ion conductance, leading to reduced neuronal excitability.

This process is supported by structural data showing how GX-629 interacts with key amino acids within the channel .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively documented for GX-629, general characteristics can be inferred based on its chemical structure:

  • Solubility: Likely soluble in organic solvents due to its aryl sulfonamide nature.
  • Stability: Expected to be stable under standard laboratory conditions but sensitive to moisture due to sulfonamide functionality.

Chemical analyses typically involve assessing reactivity with electrophiles or nucleophiles, which can provide insights into potential side reactions during synthesis or application .

Applications

Scientific Uses

GX-629's primary application lies in pharmacological research aimed at developing pain management therapies. Its isoform-selective inhibition of Nav1.7 positions it as a promising candidate for treating conditions characterized by chronic pain without the side effects associated with broader-spectrum sodium channel blockers.

Research continues into its efficacy and safety profile, with ongoing studies exploring its potential in clinical settings for pain relief .

Introduction to Sodium Channel Inhibitors

Overview of Voltage-Gated Sodium Channels (NaV) in Neuropharmacology

Voltage-gated sodium channels (NaV) are transmembrane proteins essential for the generation and propagation of action potentials in excitable cells. These channels consist of a pore-forming α-subunit (~260 kDa) and auxiliary β-subunits that regulate channel function and trafficking [1] [4]. The α-subunit contains four homologous domains (DI-DIV), each with six transmembrane segments (S1-S6). The voltage-sensing domains (S1-S4) detect membrane potential changes, while the pore-forming modules (S5-S6) control sodium ion conductance [4].

Nine mammalian NaV subtypes (NaV1.1 to NaV1.9) exhibit distinct tissue distributions and functions:

  • NaV1.1, 1.2, 1.3, 1.6: Predominantly central/peripheral nervous systems
  • NaV1.4: Skeletal muscle
  • NaV1.5: Cardiac muscle
  • NaV1.7, 1.8, 1.9: Peripheral nociceptive neurons [3]

Table 1: Sodium Channel Subtypes and Functional Roles

SubtypeGenePrimary TissueTTX SensitivityPhysiological Role
NaV1.1SCN1ACNS, PNS+Neuronal excitability
NaV1.2SCN2ACNS+Action potential initiation
NaV1.3SCN3ACNS (developmental)+Neuronal development
NaV1.4SCN4ASkeletal muscle+Muscle contraction
NaV1.5SCN5AHeart-Cardiac rhythm
NaV1.6SCN8ACNS, PNS+Nodes of Ranvier
NaV1.7SCN9APNS+Pain signaling
NaV1.8SCN10APNS-Nociception
NaV1.9SCN11APNS-Nociception

Adapted from [3] with functional annotations from [1] [4]

Channels cycle through three functional states:

  • Resting (closed): Non-conducting state at hyperpolarized potentials
  • Activated (open): Sodium-conducting state triggered by depolarization
  • Inactivated (closed): Non-conducting state following sustained depolarization [1] [3]

Inhibitors exhibit state-dependent binding, preferentially interacting with open or inactivated states to modulate channel activity. This property enables therapeutic targeting of hyperexcitable cells while sparing normal function [3] [6].

Role of NaV1.7 in Pain Signaling Pathways

NaV1.7 has emerged as a critical molecular target in pain pharmacology due to its unique biophysical properties and genetic validation:

  • Genetic evidence:
  • Gain-of-function mutations: Cause severe pain disorders (Erythromelalgia, PEPD)
  • Loss-of-function mutations: Cause congenital insensitivity to pain (CIP) [2] [3]
  • Biophysical properties:
  • Slow closed-state inactivation kinetics (~150 ms vs. 20 ms for NaV1.6)
  • Low activation threshold (-30 mV)
  • Generation of "ramp currents" during subthreshold depolarizations [2] [9]
  • Nociceptor function:
  • Amplifies generator potentials at peripheral terminals
  • Lowers action potential threshold in C-fibers and Aδ-fibers
  • Enables high-frequency firing in response to sustained stimuli [2]

Table 2: NaV1.7 in Human Pain Disorders

Mutation TypeDisorderKey Clinical FeaturesFunctional Consequences
Gain-of-functionPrimary ErythromelalgiaBurning pain in extremities, Temperature sensitivityHyperpolarizing shift in activation, Accelerated recovery from inactivation
Gain-of-functionPEPDRectal/ocular pain attacks, Autonomic symptomsImpaired inactivation, Persistent current
Loss-of-functionCIPComplete pain insensitivity, AnosmiaReduced current density, Impaired channel trafficking

Data compiled from [2] [3] [9]

The threshold hypothesis proposes that NaV1.7 acts as a critical gatekeeper in nociceptive neurons, amplifying subthreshold inputs to initiate action potentials that are primarily conducted by NaV1.8 channels [2] [9]. This functional specialization makes NaV1.7 inhibition particularly effective for suppressing pain initiation without blocking propagation of normal nerve impulses.

Historical Development of Small-Molecule Sodium Channel Antagonists

The evolution of sodium channel blockers reflects three distinct pharmacological eras:

  • First-generation nonselective inhibitors (1940s-1990s):
  • Local anesthetics: Lidocaine, bupivacaine (state-dependent pore blockers)
  • Anticonvulsants: Phenytoin, carbamazepine (use-dependent inhibition)
  • Antiarrhythmics: Mexiletine, flecainide (inactivated state preference)
  • Limitations: Low subtype selectivity, narrow therapeutic indices [3] [6]
  • Natural toxin-inspired peptides (1990s-2010s):
  • Tetrodotoxin (TTX): Pore blocker with differential affinity (IC₅₀: 1-30 nM for TTX-S vs. >1 μM for TTX-R)
  • μ-Conotoxins: Peptide toxins from cone snails
  • Protoxins/Huwentoxins: Spider venom peptides targeting voltage sensors
  • Challenges: Poor oral bioavailability, limited CNS penetration [3] [6]
  • Subtype-selective small molecules (2010s-present):
  • State-of-the-art screening: Automated patch-clamp, cryo-EM structure-guided design
  • Key targets: NaV1.7 (pain), NaV1.8 (neuropathic pain), NaV1.5 (arrhythmia)
  • Chemical diversity: Sulfonamides, aryl sulfonamides, pyrazines, heterocyclic scaffolds [6] [9]

Table 3: Evolution of Sodium Channel Inhibitors

GenerationRepresentative CompoundsPrimary TargetMechanismKey Limitations
First-generationLidocaine, Phenytoin, MexiletinePan-NaVState-dependent pore blockLow selectivity, CNS/cardiac side effects
Toxin-derivedTetrodotoxin, μ-Conotoxins, ProTx-IITTX-S NaVsPore occlusion or VSD trappingPeptide instability, No oral bioavailability
Selective inhibitorsGX-629 (hypothetical), PF-05089771, VixotrigineNaV1.7/NaV1.8Voltage sensor modulationComplex structure-activity relationships

Synthetic data based on historical review in [3] [6] [9]

The development of use-dependent inhibitors represented a significant advance, enabling preferential suppression of pathologically hyperactive neurons. This principle remains central to modern NaV drug discovery programs aiming for improved therapeutic windows [3] [6]. Recent structural breakthroughs in cryo-EM characterization of human NaV subtypes (NaV1.2, NaV1.4, NaV1.5, NaV1.7) provide unprecedented opportunities for structure-based design of subtype-selective inhibitors targeting specific functional states [4] [9].

Properties

Product Name

GX-629

IUPAC Name

4-(4-Bromo-2-(1-(1-ethylazetidin-3-yl)-1H-pyrazol-5-yl)phenoxy)-3-cyano-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide

Molecular Formula

C23H20BrN7O3S2

Molecular Weight

586.483

InChI

InChI=1S/C23H20BrN7O3S2/c1-2-30-12-17(13-30)31-20(7-8-27-31)19-10-16(24)3-5-22(19)34-21-6-4-18(9-15(21)11-25)36(32,33)29-23-26-14-28-35-23/h3-10,14,17H,2,12-13H2,1H3,(H,26,28,29)

InChI Key

WIRJZUKBSJOEJF-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(OC2=CC=C(Br)C=C2C3=CC=NN3C4CN(CC)C4)C(C#N)=C1)(NC5=NC=NS5)=O

Solubility

Soluble in DMSO

Synonyms

GX-629; GX 629; GX629

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.